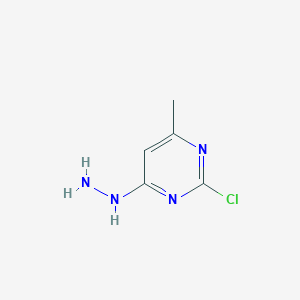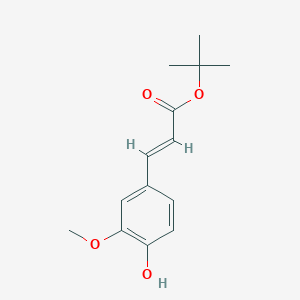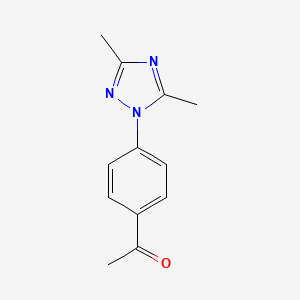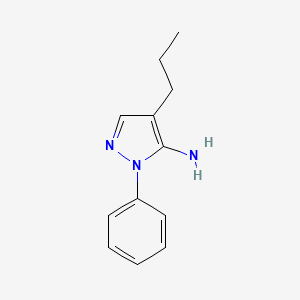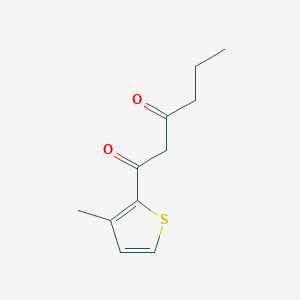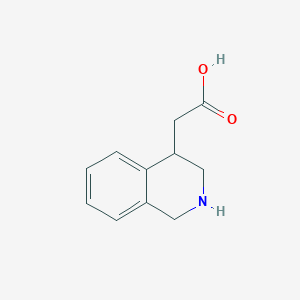
Oct-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-4-en-2-one: is an organic compound with the molecular formula C8H14O . It is a member of the octenone family, which are unsaturated ketones. This compound is known for its distinct aroma, often described as having a black tea-like scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oct-4-en-2-one typically involves the aldol condensation of octanal with acetone, followed by dehydration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as zeolites can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-4-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether.
Major Products Formed:
Oxidation: Octanoic acid or octene epoxide.
Reduction: Oct-4-en-2-ol.
Substitution: Various substituted octenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Oct-4-en-2-one is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma. It is also used in the production of certain polymers and resins.
Mechanism of Action
The mechanism by which Oct-4-en-2-one exerts its effects involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their activity. This interaction can affect metabolic pathways and cellular processes.
Comparison with Similar Compounds
Oct-2-en-4-one: Known for its strawberry jam-like aroma.
Oct-3-en-2-one: Has a nutty character and is used in nut flavors.
Oct-1-en-3-one: Characteristic of cooked mushrooms with an earthy tinge.
Oct-4-en-3-one: Berry-like in character and used in raspberry flavors.
Uniqueness: Oct-4-en-2-one stands out due to its black tea-like aroma, which is distinct from the other members of the octenone family. Its unique scent profile makes it valuable in the flavor and fragrance industry.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-oct-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
OMKNAWLMVVVCLD-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/CC(=O)C |
Canonical SMILES |
CCCC=CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)

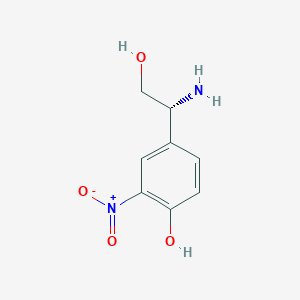
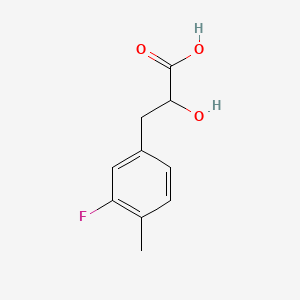
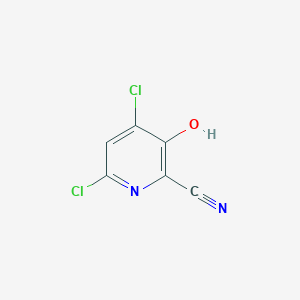

![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
